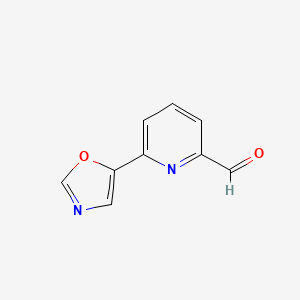

6-(Oxazol-5-yl)pyridine-2-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

6-(1,3-oxazol-5-yl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(11-7)9-4-10-6-13-9/h1-6H |

InChI Key |

RXEKLHPSYPBHRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CN=CO2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde

Retrosynthetic Analysis of the 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Scaffold

Retrosynthetic analysis is a technique used to design a synthetic route by mentally breaking down the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the analysis can proceed through several logical disconnections.

The primary disconnections involve cleaving the bonds that connect the main structural components: the pyridine (B92270) ring, the oxazole (B20620) ring, and the carboxaldehyde group.

Disconnection 1 (C-C Bond): The bond between the pyridine C6 position and the oxazole C5 position is a key disconnection point. This suggests a synthetic strategy involving the coupling of a pre-functionalized pyridine derivative with an oxazole precursor. This leads to two primary synthons: a 6-halopyridine-2-carboxaldehyde (or a protected version) and a 5-metallo-oxazole. Alternatively, a 6-(functional group)-pyridine synthon could be coupled with a suitable oxazole building block.

Disconnection 2 (Oxazole Ring Formation): The oxazole ring itself can be deconstructed. A major strategy for forming 5-substituted oxazoles is the Van Leusen oxazole synthesis, which disconnects the ring into an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative. mdpi.comnih.govorganic-chemistry.org In this context, the retrosynthetic step would involve breaking the oxazole ring of the target molecule to yield 6-formylpyridine-2-carboxaldehyde (a dialdehyde) and TosMIC.

Disconnection 3 (Aldehyde Group): The carboxaldehyde group at the C2 position of the pyridine ring can be traced back to a more stable precursor. Common disconnections for an aldehyde involve an oxidation reaction from a primary alcohol (pyridinemethanol) or a methyl group (picoline). wikipedia.org This suggests that a key intermediate could be 6-(oxazol-5-yl)-2-methylpyridine or [6-(oxazol-5-yl)pyridin-2-yl]methanol.

Combining these approaches, a plausible retrosynthetic pathway starts by identifying the formation of the oxazole ring as a late-stage transformation. This highlights a substituted pyridine-2-carboxaldehyde as a crucial intermediate. The synthesis of this intermediate would then become a primary objective.

Targeted Synthesis Strategies for the Pyridine-2-carboxaldehyde Moiety

Oxidation Approaches to Pyridine-2-carbaldehydes

The oxidation of a methyl or hydroxymethyl group at the 2-position of the pyridine ring is a common and effective method for introducing the aldehyde functionality. wikipedia.org The choice of oxidant and starting material is crucial for achieving high yield and selectivity.

Oxidation of 2-Methylpyridines (Picolines): Direct oxidation of a 2-methyl group can be challenging due to the stability of the methyl group and the risk of over-oxidation to the carboxylic acid. However, reagents like selenium dioxide (SeO2) have been successfully employed for this transformation. google.com Another approach involves a multi-step sequence, such as chlorination of the methyl group followed by hydrolysis and subsequent oxidation. patsnap.comgoogle.com

Oxidation of 2-Pyridinemethanols: Primary alcohols at the pyridine 2-position are more readily oxidized to aldehydes. A variety of oxidizing agents can be used, with the choice often depending on the sensitivity of other functional groups present in the molecule. allindianpatents.com Mild conditions are often preferred to prevent the formation of the corresponding carboxylic acid.

| Oxidizing Agent | Substrate | Notes |

| Manganese Dioxide (MnO₂) | 2-Pyridinemethanol | A common, mild oxidant for allylic and benzylic-type alcohols. allindianpatents.comgoogle.com |

| Selenium Dioxide (SeO₂) | 2-Methylpyridine | Effective for the direct oxidation of the methyl group. google.com |

| TEMPO/NaOCl | 2-Pyridinemethanol | A catalytic system that allows for mild and selective oxidation. patsnap.comgoogle.com |

| V-Mo Oxide Catalysts | 2-Picolyl alcohol | Used in vapor-phase oxidation processes. allindianpatents.com |

| Ozonolysis | 2-Vinylpyridine | Involves the cleavage of a vinyl group to form the aldehyde. google.com |

Deprotonative Functionalization of Pyridines with Aldehydes

Direct C-H functionalization via deprotonation offers an alternative route to installing an aldehyde or a precursor group. jst.go.jp This method involves the use of a strong base to selectively remove a proton from the pyridine ring, creating a nucleophilic pyridyl anion that can react with an electrophile.

For pyridine, the C2 proton is the most acidic, making it susceptible to deprotonation by strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). jst.go.jp The resulting 2-lithiopyridine can then be reacted with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

However, these reactions often require cryogenic temperatures to control reactivity and prevent side reactions. jst.go.jp Milder methods using magnesium or zinc-derived reagents, or catalytic systems with bases generated in situ, have also been developed to improve functional group tolerance and reaction conditions. jst.go.jpnih.gov For instance, an amide base generated from CsF and tris(trimethylsilyl)amine (B75434) can catalyze the coupling of pyridines with aldehydes under ambient conditions. jst.go.jpnih.gov

Construction of the Oxazole Ring System

The oxazole ring is a key component of the target molecule. Its synthesis can be accomplished through a variety of cyclization reactions. researchgate.netinformahealthcare.com

Cyclization Reactions for Oxazole Formation

Several classical and modern methods exist for the construction of the oxazole ring. The choice of method depends on the desired substitution pattern and the availability of starting materials. researchgate.net

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones, typically using strong acids like sulfuric acid. wikipedia.orgpharmaguideline.comsynarchive.com It is a versatile method for preparing a wide range of substituted oxazoles. acs.org

Fischer Oxazole Synthesis: This synthesis produces oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.orgdrugfuture.com It is particularly useful for the synthesis of 2,5-diaryloxazoles. wikipedia.org

Reaction of α-Haloketones with Amides: This is a straightforward method where an α-haloketone is condensed with a primary amide to form the oxazole ring. cutm.ac.in

From Isocyanides: Acid chlorides can react with isocyanides, followed by cyclization and dehydration, to yield oxazoles. pharmaguideline.com

| Synthesis Name | Precursors | Key Reagents/Conditions |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, P₂O₅) wikipedia.orgsynarchive.com |

| Fischer Oxazole Synthesis | Aldehyde cyanohydrin, Aldehyde | Anhydrous HCl dbpedia.orgwikipedia.org |

| From α-Haloketones | α-Haloketone, Primary amide | Base |

| Bredereck Reaction | α-Haloketone, Formamide | Heat |

Van Leusen Oxazole Synthesis and Related Approaches

The Van Leusen oxazole synthesis is a particularly powerful method for creating 5-substituted oxazoles from aldehydes. mdpi.comnih.gov This reaction is highly relevant for the synthesis of this compound, as it allows for the direct construction of the oxazole ring onto a pyridine scaffold that already contains an aldehyde group. mdpi.com

The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in a protic solvent like methanol (B129727). mdpi.comvarsal.com

The mechanism proceeds through the following key steps: organic-chemistry.orgwikipedia.org

Deprotonation of TosMIC by the base to form a nucleophilic anion.

Nucleophilic attack of the TosMIC anion on the aldehyde carbonyl group.

An intramolecular cyclization (5-endo-dig) to form an oxazoline (B21484) intermediate. wikipedia.org

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the final oxazole product. organic-chemistry.org

This one-pot reaction is known for its mild conditions and broad substrate scope, making it a highly efficient strategy for synthesizing complex oxazole-containing molecules. mdpi.comnih.govnrochemistry.comyoutube.com

Coupling Strategies for the Pyridine-Oxazole Connectivity

The crucial step in the synthesis of this compound is the formation of the C-C bond between the pyridine and oxazole rings. Various coupling strategies can be employed to achieve this linkage, broadly categorized into intermolecular coupling reactions and palladium-catalyzed cross-coupling methods.

Intermolecular coupling reactions involve the joining of two distinct molecular entities, in this case, a pyridine derivative and an oxazole derivative. One potential, though less common, approach involves the cycloaddition reaction between an oxazole and an alkyne, which can lead to the formation of a pyridine ring. Specifically, Diels-Alder reactions of oxazoles with dienophiles can be utilized to construct pyridine cores. Alkoxy-substituted oxazoles, for instance, can serve as precursors to pyridoxyl systems. mdpi.com

Another conceptual approach involves the reaction of a suitably functionalized pyridine, such as one bearing a good leaving group, with a nucleophilic oxazole species. However, these non-catalyzed intermolecular coupling reactions can sometimes be limited by lower yields and the need for harsh reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. Several named reactions fall under this category and are highly applicable to the synthesis of the target molecule.

One of the most prominent methods is the Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of a 6-halopyridine-2-carboxaldehyde derivative with an oxazole-5-boronic acid or ester, or conversely, a 6-(boronic acid/ester)pyridine-2-carboxaldehyde derivative with a 5-halooxazole. Protocols for the Suzuki coupling of oxazoles have been developed, allowing for the functionalization at the 2- and 4-positions. nih.gov

The Stille coupling offers another viable route, utilizing an organotin reagent in place of the organoboron compound. A synthetic strategy could involve the reaction between a 6-halopyridine-2-carboxaldehyde and an organostannane-substituted oxazole. A patent describes the use of the Stille vinylation reaction in the synthesis of pyridine-2-carboxaldehyde intermediates, highlighting its efficiency in creating C-C bonds on the pyridine ring. google.com

Furthermore, direct C-H activation/arylation represents a more atom-economical approach. This method involves the direct coupling of a C-H bond of one heterocycle with a C-X (where X is a halide or triflate) bond of another. For instance, palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles has been demonstrated, showcasing the potential for direct C-H functionalization of azole rings. rsc.org This strategy could be adapted for the direct coupling of an oxazole with a functionalized pyridine.

A summary of potential palladium-catalyzed cross-coupling reactions is presented in the table below.

| Coupling Reaction | Pyridine Reactant | Oxazole Reactant | Catalyst/Reagents |

| Suzuki Coupling | 6-Halopyridine-2-carboxaldehyde | Oxazole-5-boronic acid/ester | Pd catalyst, Base |

| Stille Coupling | 6-Halopyridine-2-carboxaldehyde | 5-(Trialkylstannyl)oxazole | Pd catalyst |

| C-H Activation | 6-Halopyridine-2-carboxaldehyde | Oxazole | Pd catalyst, Oxidant |

Protecting Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions of sensitive functional groups. jocpr.com The aldehyde group in the target molecule is particularly susceptible to oxidation and nucleophilic attack, and the nitrogen atom of the pyridine ring can also interfere with certain reaction conditions.

Protection of the Aldehyde Group: The aldehyde at the 2-position of the pyridine ring is highly reactive. To prevent its interference in subsequent reactions, such as cross-coupling, it can be temporarily converted into a less reactive functional group. Common protecting groups for aldehydes include acetals and thioacetals. wiley-vch.de For example, reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic acetal, which is stable to many reagents, including organometallics and bases. The aldehyde can be readily regenerated by acidic hydrolysis.

Protection of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can sometimes coordinate to metal catalysts, inhibiting their activity, or can be susceptible to alkylation. While often not necessary, in certain synthetic routes, the pyridine nitrogen may require protection. Borane (BH3) can be used to form a complex with the pyridine nitrogen, effectively protecting it. google.com This protection can be removed under specific conditions.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Acetal (e.g., with ethylene glycol) | Diol, Acid catalyst | Aqueous acid |

| Pyridine Nitrogen | Borane (BH3) | BH3·SMe2 | Acidic workup |

One-Pot and Multicomponent Reaction Approaches for Analogous Scaffolds

While the direct synthesis of this compound via a one-pot or multicomponent reaction (MCR) has not been extensively reported, these methodologies are powerful for the efficient construction of structurally similar heterocyclic scaffolds. researchgate.netmdpi.com MCRs, where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

For the synthesis of substituted pyridines, various MCRs have been developed. The Hantzsch pyridine synthesis and its variations, for example, allow for the construction of the pyridine ring from aldehydes, β-ketoesters, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov More contemporary approaches utilize catalysts to facilitate the one-pot synthesis of highly functionalized pyridines under milder conditions. researchgate.netderpharmachemica.com

Similarly, one-pot syntheses of oxazoles are also known. For instance, a three-component reaction of aldehydes, amines, and methyl α-isocyanoacetates can yield 5-methoxyoxazoles. nih.gov Another approach involves the reaction of propargylamides, isocyanides, and water catalyzed by zinc to form 2-oxazolines. mdpi.com

The development of a multicomponent reaction that directly yields an oxazolyl-pyridine scaffold would be a significant advancement. Such a strategy might involve the reaction of a pyridine-containing starting material, an aldehyde, an isocyanide, and another component in a single pot. While not yet realized for the specific target molecule, the principles of MCRs offer a promising avenue for future synthetic explorations in this area. creative-peptides.commdpi.com

Chemical Reactivity and Derivatization of 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the C-2 position of the pyridine (B92270) ring is the most reactive site for many chemical transformations. Its carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The aldehyde functional group readily undergoes nucleophilic addition reactions. wikipedia.org The carbon atom of the carbonyl group is electron-deficient and thus a prime target for nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. These reactions typically lead to the formation of secondary alcohols upon workup.

For instance, the reaction with a Grignard reagent (R-MgBr) would proceed via the formation of a magnesium alkoxide intermediate, which is subsequently protonated to yield the corresponding secondary alcohol.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-[6-(Oxazol-5-yl)pyridin-2-yl]ethanol | Secondary Alcohol |

| Phenyl lithium (C₆H₅Li) | Lithium alkoxide | 6-(Oxazol-5-yl)pyridin-2-ylmethanol | Secondary Alcohol |

| Sodium cyanide (NaCN) followed by acid | Cyanohydrin | 2-Hydroxy-2-[6-(Oxazol-5-yl)pyridin-2-yl]acetonitrile | Cyanohydrin |

Formation of Imines and Schiff Bases

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. redalyc.org This reaction is fundamental in medicinal chemistry and for the synthesis of complex ligands. wikipedia.orgdergipark.org.trresearchgate.net The reaction of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde with a primary amine (R-NH₂) typically occurs under mild, often acid-catalyzed, conditions and proceeds via a carbinolamine intermediate that dehydrates to form the C=N double bond of the imine. redalyc.org

The resulting Schiff bases, incorporating the pyridine and oxazole (B20620) moieties, are of significant interest as potential bidentate or tridentate ligands for the formation of metal complexes. wikipedia.orgresearchgate.net

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Resulting Schiff Base Product |

| Aniline | N-phenyl-1-[6-(oxazol-5-yl)pyridin-2-yl]methanimine |

| 2-Aminophenol | 2-({[6-(Oxazol-5-yl)pyridin-2-yl]methylidene}amino)phenol |

| Cyclohexylamine | N-cyclohexyl-1-[6-(oxazol-5-yl)pyridin-2-yl]methanimine |

| Benzhydrazide | N'-{[6-(Oxazol-5-yl)pyridin-2-yl]methylidene}benzohydrazide |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde moiety to the corresponding carboxylic acid, 6-(Oxazol-5-yl)pyridine-2-carboxylic acid, can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder, more selective oxidants like Oxone or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgmdpi.com Biocatalytic methods using aldehyde dehydrogenases also offer a green chemistry approach to this oxidation. nih.gov

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, [6-(Oxazol-5-yl)pyridin-2-yl]methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex derivatives.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 6-(Oxazol-5-yl)pyridine-2-carboxylic acid |

| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 6-(Oxazol-5-yl)pyridine-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | [6-(Oxazol-5-yl)pyridin-2-yl]methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | [6-(Oxazol-5-yl)pyridin-2-yl]methanol |

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. youtube.com This inherent electron deficiency is further enhanced by the electron-withdrawing effects of both the C-2 carboxaldehyde group and the C-6 oxazolyl substituent. This electronic nature governs its susceptibility to substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene. youtube.comquimicaorganica.orgnih.gov The reaction conditions required are typically harsh (e.g., high temperatures), and the yields are often low. youtube.com The nitrogen atom deactivates the ring towards attack by electrophiles and directs incoming electrophiles to the C-3 and C-5 positions. youtube.comquimicaorganica.org In this compound, the presence of two strong electron-withdrawing groups further deactivates the ring, making EAS extremely difficult. If a reaction were to occur, it would be predicted to take place at the C-3 or C-5 position.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. nih.govyoutube.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex), which is stabilized by the ring nitrogen. youtube.com While the parent compound does not have a leaving group on the pyridine ring, derivatives such as a 4-halo-6-(oxazol-5-yl)pyridine-2-carboxaldehyde would be expected to readily undergo SNAr at the C-4 position with nucleophiles like alkoxides, amines, or thiolates. youtube.com

Table 4: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Reactivity | Preferred Position(s) | Rationale |

| Electrophilic | Very Low | C-3, C-5 | Strong deactivation by ring nitrogen and two electron-withdrawing substituents. youtube.comquimicaorganica.org |

| Nucleophilic | High (on halo-derivatives) | C-4 | Strong activation by ring nitrogen and substituents for nucleophilic attack. nih.govyoutube.com |

Functionalization at Pyridine C-H Sites

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyridines, transition-metal-catalyzed C-H activation is a powerful tool for introducing new substituents. mdpi.com

Palladium-catalyzed direct arylation, for example, can be used to form C-C bonds at specific positions on the pyridine ring. nih.gov In the case of this compound, the directing effects of the existing substituents and the inherent reactivity of the pyridine C-H bonds would influence the site of functionalization. While specific studies on this molecule are not prevalent, related systems suggest that functionalization at the C-4 position would be a likely outcome, as it is often activated in 2,6-disubstituted pyridines. Strategies involving transient directing groups or specific catalysts can be employed to control the regioselectivity of such transformations. nih.govresearchgate.net These methods provide a direct route to novel derivatives without resorting to classical substitution chemistry.

Reactivity of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. While aromatic, its reactivity is distinct from that of carbocyclic aromatic rings and is influenced by the electronegativity of the heteroatoms. The hydrogen atoms on the oxazole ring exhibit an order of acidity of C2 > C5 > C4. semanticscholar.org In this compound, the C5 position is already substituted, leaving the C2 and C4 positions as potential sites for reaction.

Ring-Opening Reactions of Oxazoles

The oxazole nucleus, under certain conditions, can undergo ring-opening reactions, providing a pathway to other acyclic or heterocyclic structures. These transformations are typically initiated by nucleophilic attack, reduction, or oxidation.

Nucleophilic Addition and Recyclization : Oxazoles can react with nucleophiles, leading to ring cleavage and subsequent recyclization to form different heterocyclic systems. tandfonline.com This process, sometimes following a Cornforth rearrangement pathway, can convert oxazoles into imidazoles, pyrroles, or pyrimidines. semanticscholar.orgtandfonline.com

Reductive Cleavage : Reduction of the oxazole ring, for instance with a nickel-aluminum alloy in aqueous potassium hydroxide, can result in the opening of the ring to afford oxazolines or other reduced products. semanticscholar.org

Oxidative Cleavage : The oxazole ring system is susceptible to cleavage by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). slideshare.net It is, however, generally stable to hydrogen peroxide. slideshare.net

Photolysis : Oxazole rings can undergo photolysis, often leading to oxidation products through complex rearrangements. tandfonline.com

The table below summarizes common ring-opening reactions applicable to the oxazole moiety.

| Reaction Type | Reagents/Conditions | Potential Products |

| Nucleophilic Rearrangement | Nucleophiles (e.g., ammonia (B1221849), amines) | Other heterocycles (imidazoles, pyrimidines) |

| Reductive Cleavage | Ni/Al alloy, aq. KOH | Ring-opened products, oxazolines |

| Oxidative Cleavage | KMnO₄, H₂CrO₄, O₃ | Cleaved acyclic products |

| Photochemical Transformation | UV irradiation | Isomeric or oxidized products |

Functionalization and Derivatization of the Oxazole Nucleus

Beyond ring-opening, the oxazole nucleus of this compound can be functionalized at its remaining C-H bonds or the ring nitrogen.

Deprotonation and Electrophilic Quenching : The proton at the C2 position of the oxazole ring is the most acidic, with a pKa of approximately 20. semanticscholar.org This allows for regioselective deprotonation using a strong base (e.g., n-butyllithium), creating a nucleophilic center that can react with various electrophiles.

Transition Metal-Catalyzed C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on heterocyclic rings. elsevierpure.com Transition metal catalysis can be employed to achieve regioselective arylation, alkylation, or alkenylation at the C2 or C4 positions, avoiding the need for pre-functionalization. elsevierpure.com

Reactions at the Nitrogen Atom : The nitrogen atom at the 3-position is basic and can be protonated or acylated. semanticscholar.org N-acylation and N-alkylation are also possible reactions that modify the electronic properties and steric environment of the ring. tandfonline.com

Chemoselective Transformations of this compound

Chemoselectivity is a critical consideration in the transformation of a multifunctional molecule like this compound. The compound possesses three primary reactive sites: the highly electrophilic aldehyde group, the basic pyridine nitrogen, and the less reactive oxazole ring. The aldehyde group is the most susceptible to nucleophilic attack. wikipedia.org This reactivity hierarchy allows for a wide range of transformations that selectively target the aldehyde without affecting the heterocyclic rings.

The pyridine nitrogen's primary role in reactivity is often as a Lewis base or a coordinating atom for metal catalysts. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack but can undergo nucleophilic aromatic substitution under harsh conditions, typically at positions 2 and 6. baranlab.org Given that the aldehyde is at C2 and a bulky oxazole is at C6, such reactions are sterically hindered.

Therefore, under mild nucleophilic or reductive conditions, reactions are expected to occur exclusively at the formyl group.

The following table details plausible chemoselective reactions targeting the aldehyde moiety.

| Reaction Class | Reagents | Product Type |

| Condensation | Primary amines (R-NH₂) | Imines (Schiff bases) |

| Condensation | Thiosemicarbazide | Thiosemicarbazones nih.gov |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkenes |

| Henry Reaction | Nitromethane (B149229) (CH₃NO₂), base | β-nitro alcohol |

| Grignard Reaction | Organomagnesium halides (R-MgBr) | Secondary alcohol |

Stereoselective Reactions Facilitated by the Compound's Structure

While this compound is an achiral molecule, its structure is well-suited for asymmetric synthesis. The arrangement of the pyridine nitrogen and the aldehyde oxygen allows the molecule to act as a bidentate κ²(N,O) ligand, capable of chelating to a metal center. nih.gov This chelation creates a rigid, planar scaffold that can be influenced by a chiral catalytic environment.

In asymmetric catalysis, a chiral ligand bound to a metal ion can coordinate with the substrate. This substrate-catalyst complex orients the aldehyde in a specific conformation, exposing one of its two prochiral faces to preferential attack by a nucleophile. wikipedia.org This strategy enables the synthesis of a single enantiomer of the resulting chiral alcohol product with high selectivity.

Several classes of stereoselective reactions could be applied to this system:

Asymmetric Alkylation/Alkenylation : The addition of organozinc wikipedia.org or other organometallic reagents to the aldehyde can be rendered highly enantioselective using chiral amino alcohol or BINOL-derived ligands in conjunction with a metal like titanium or zinc. wikipedia.orgnih.gov The catalyst coordinates to the N,O-atoms of the substrate, directing the incoming alkyl or alkenyl group to one face of the carbonyl.

Asymmetric Henry Reaction : The addition of nitromethane to the aldehyde to form a β-nitro alcohol can be catalyzed by chiral copper-bis(oxazoline) or similar complexes. mdpi.com The bidentate chelation of the substrate to the chiral copper catalyst would be key to achieving high enantiomeric excess. mdpi.com

Asymmetric Reductions : Catalytic asymmetric reduction of the aldehyde to the corresponding alcohol can be achieved using chiral catalysts, such as those based on ruthenium-BINAP systems or Noyori-type catalysts.

The rigidifying effect of chelation is crucial for effective stereochemical communication between the chiral catalyst and the substrate, making this compound an excellent candidate for such advanced synthetic applications.

Coordination Chemistry and Ligand Design with 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde

Ligand Properties of the 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde Scaffold

The coordination behavior of this compound is primarily dictated by its two key structural features: the pyridyl-oxazole framework that provides a bidentate N,N-donor set and the strategically positioned aldehyde group which can be used to expand the coordination sphere.

Nature of the N,N-Donor System

The this compound molecule contains two potential nitrogen donor atoms for coordination to a metal center: the sp2-hybridized nitrogen of the pyridine (B92270) ring and the nitrogen atom of the oxazole (B20620) ring. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a coordinated metal ion. The combination of a pyridine ring with another N-heterocycle, such as oxazole or imidazole, is a well-established motif in coordination chemistry. researchgate.net Ligands like 2-(2′-Pyridyl)imidazole, which is analogous to the core scaffold of the title compound, are known to be excellent chelating agents for a variety of metal ions due to the favorable syn orientation of the two sp2 nitrogen donors. researchgate.net

Pyridine-oxazoline (PyOX) type ligands, which share the pyridyl-heterocycle N,N-donor structure, are noted for being strong σ-donors and π-acceptors, leading to high field splitting and effective stabilization of open-shell organometallic intermediates. nih.gov This dual electronic character, involving σ-donation from the nitrogen lone pairs to the metal and potential π-backbonding from the metal to the π* orbitals of the aromatic rings, is crucial for stabilizing different oxidation states of the metal center. nih.govresearchgate.net The specific electronic properties can be further tuned by substituents on either the pyridine or oxazole ring. researchgate.net

Influence of the Aldehyde Group on Coordination Modes (e.g., via Schiff Base Formation)

The aldehyde group at the 2-position of the pyridine ring is a key feature that significantly enhances the versatility of this compound as a ligand precursor. While the aldehyde itself can potentially coordinate to a metal center through its oxygen atom, its primary role in ligand design is to serve as a reactive handle for the synthesis of more elaborate Schiff base (or imine) ligands. nih.gov

Schiff bases are readily formed through the condensation reaction of an aldehyde or ketone with a primary amine. nih.govnih.gov In this case, the pyridine-2-carboxaldehyde moiety can react with a wide variety of amines to generate new, multidentate ligands. researchgate.net For example, reaction with a simple alkyl or aryl amine converts the bidentate N,N scaffold into a tridentate N,N,N' ligand, where N' is the newly formed imine nitrogen. If a diamine is used, a larger, potentially tetradentate ligand can be formed, capable of binding two metal centers or wrapping around a single metal ion in a different geometry. researchgate.net

This transformation from a simple aldehyde to a Schiff base has a profound impact on the coordination chemistry:

Increased Denticity: The ligand can bind to the metal center through more donor atoms, leading to more stable complexes due to the chelate effect.

Geometric Control: The steric and electronic properties of the amine used in the condensation reaction can be varied to control the geometry of the resulting metal complex. mdpi.com

Electronic Tuning: The substituent on the amine (the R' group in -N=CHR') can modulate the electronic properties of the entire ligand system, which in turn influences the properties of the metal center.

The formation of Schiff bases from pyridinecarboxaldehyde isomers is a well-established strategy for creating ligands that can form stable complexes with a range of transition metals, including copper(II), cobalt(II), and nickel(II). nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using the this compound scaffold, either directly or after its conversion to a Schiff base derivative, generally follows standard coordination chemistry procedures. The final structure of the complex is highly dependent on the choice of metal ion and the counter-anion present in the reaction.

Preparation of Transition Metal Complexes

Transition metal complexes of pyridyl-oxazole or related Schiff base ligands are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.com Common metal precursors include chlorides, nitrates, sulfates, and perchlorates of first-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. nih.govmdpi.com

A general synthetic procedure involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt, often with gentle heating and stirring. The resulting complex may precipitate directly from the solution upon cooling or may require slow evaporation of the solvent or the addition of a less-polar co-solvent to induce crystallization. The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can influence the nuclearity and structure of the final product. nih.gov

Table 1: Representative Synthetic Conditions for Metal Complexes with Pyridyl-Based N-Donor Ligands

| Metal Salt Precursor | Ligand Type | Solvent System | General Conditions | Resulting Complex Type |

|---|---|---|---|---|

| CuCl₂, NiCl₂, CoCl₂ | Pyridine-2-carboxaldehyde Schiff base | Methanol or Ethanol | Stirring, Reflux | Mononuclear or Binuclear Complexes researchgate.net |

| Zn(II), Cd(II) halides | Pyridyl-imidazole | Methanol or Acetonitrile | Room Temperature | Mononuclear Complexes, Coordination Polymers rsc.org |

| Cu(ClO₄)₂, Cu(NO₃)₂ | Pyridyl-oxadiazole | CH₃CN-H₂O | Stirring | Dinuclear Metallacyclophanes, 1D Polymers nih.gov |

This table provides generalized examples based on related ligand systems and is for illustrative purposes.

Characterization of the newly synthesized complexes is performed using a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise molecular structure, FT-IR spectroscopy to confirm ligand coordination (evidenced by shifts in vibrational frequencies, such as the C=N imine stretch), and UV-Vis spectroscopy to study the electronic properties of the metal center. mdpi.comresearchgate.net

Influence of Metal Ion and Anion on Complex Formation

The structure of a coordination compound is not determined by the ligand alone; the identity of the metal ion and the nature of its counter-anion play crucial roles in directing the self-assembly process. rsc.org

Influence of the Metal Ion: Different metal ions have distinct preferences for coordination number and geometry. For instance, Cu(II) is often found in square planar or distorted octahedral geometries, while Zn(II), with its d¹⁰ electronic configuration, typically favors a tetrahedral arrangement. mdpi.com The ionic radius of the metal also affects the bond lengths and angles within the coordination sphere. These intrinsic properties of the metal ion dictate how the ligand(s) will arrange around it, leading to significant structural diversity even with the same ligand. rsc.org

Influence of the Anion: The counter-anion associated with the metal salt precursor can have a profound effect on the final architecture of the complex. nih.gov Anions can be broadly categorized as:

Coordinating Anions: Small, charge-dense anions like Cl⁻, Br⁻, or NO₃⁻ can directly bind to the metal center, occupying one or more coordination sites. This can lead to the formation of neutral, discrete molecules. nih.gov

Non-Coordinating Anions: Large, charge-diffuse anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) are less likely to coordinate to the metal. Their presence often results in cationic complexes where all coordination sites on the metal are occupied by the primary ligand or solvent molecules. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic studies on complexes of this compound are not widely reported, the structural motifs inherent in this ligand and its derivatives are well-represented in catalysis. In particular, complexes derived from pyridine-oxazolines and pyridine-imines have proven to be effective catalysts in a range of organic transformations.

Metal complexes featuring pyridine-oxazoline (PyOX) ligands are renowned for their application in asymmetric catalysis, where the chiral environment created by the ligand induces enantioselectivity in the reaction product. researchgate.net The strong σ-donor and π-acceptor characteristics of these N,N-ligands are crucial for stabilizing the catalytically active metal center. nih.gov The redox activity of PyOX ligands has been shown to stabilize low-valent nickel complexes, which are key intermediates in cross-coupling reactions. nih.gov

Similarly, Schiff base complexes derived from pyridine-2-carboxaldehyde have demonstrated catalytic activity in oxidation reactions. researchgate.net For example, binuclear Cu(II), Ni(II), and Co(II) complexes of Schiff bases formed from pyridine-2-carboxaldehyde have been used as catalysts for the oxidation of substrates like cyclohexene (B86901) and styrene. researchgate.net The ability to easily modify the steric and electronic environment around the metal center by changing the amine precursor of the Schiff base makes these systems highly tunable for specific catalytic applications. researchgate.net Given these precedents, it is highly probable that transition metal complexes of Schiff bases derived from this compound could function as effective catalysts, combining the established catalytic potential of pyridine-imine complexes with the unique electronic influence of the oxazole ring.

Table 2: Potential Catalytic Applications based on Analogous Ligand Systems

| Ligand Class | Metal | Reaction Type | Reference Analogy |

|---|---|---|---|

| Pyridine-Oxazoline (PyOX) | Nickel, Palladium | Asymmetric Cross-Coupling, Fluorination | nih.govresearchgate.net |

| Pyridine-Imine (Schiff Base) | Copper, Cobalt, Nickel | Oxidation of Alkenes (e.g., Styrene) | researchgate.net |

This table suggests potential applications for complexes of this compound based on the known reactivity of structurally similar compounds.

Asymmetric Catalysis Utilizing Chiral Oxazole-Pyridine Ligands

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure molecules. dicp.ac.cn While chiral pyridine-oxazoline (Pyox) and bipyridine ligands are well-established, chiral oxazole-pyridine type ligands have been less explored but hold significant promise. acs.org The aldehyde group of this compound is a key feature, enabling the straightforward synthesis of chiral Schiff base (imine) ligands through condensation with chiral amines. This modular approach allows for the introduction of chirality into the ligand framework.

Once complexed to a metal center, these chiral ligands create a dissymmetric environment that can effectively control the stereochemical outcome of a catalytic reaction. For instance, novel planar-chiral oxazole-pyridine ligands based on a [2.2]paracyclophane backbone have demonstrated superior performance in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cnacs.org These catalysts facilitate the production of biologically active cis-hydrobenzofurans with high yields and excellent enantioselectivities. acs.org The rigid and sterically hindered structure of the [2.2]paracyclophane framework is thought to enhance stereocontrol during the catalytic cycle. acs.org

The versatility of the pyridine-oxazole scaffold allows for the synthesis of a diverse library of chiral ligands, which can be screened for optimal performance in various asymmetric transformations, including hydrogenations, C-C bond formations, and cyclization reactions. rsc.org

Transition Metal-Mediated Catalytic Transformations

Ligands derived from this compound form stable complexes with a wide array of transition metals, including but not limited to palladium, copper, nickel, iron, and ruthenium. researchgate.netresearchgate.net These metal complexes are active catalysts for a variety of organic transformations. The pyridine-oxazole unit acts as a strong σ-donor and a π-acceptor, properties that are crucial for stabilizing reactive intermediates in catalytic cycles. nih.gov

These catalytic systems have been employed in:

Cross-Coupling Reactions: Palladium complexes bearing pyridine-oxazole type ligands are effective in C-H bond functionalization and cross-coupling reactions, which are fundamental processes in modern organic synthesis. nih.gov

Oxidation Reactions: The redox activity of the coordinated metal, modulated by the electronic properties of the ligand, can be harnessed for selective oxidation reactions. unimi.it

Polymerization: Vanadium catalysts with pyridine-oxazole type ligands have shown promise in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization, where the ligand structure influences both catalyst activity and the properties of the resulting polymer. mdpi.com

Aminocarbonylation: Palladium catalysts have been used for the aminocarbonylation of iodo-derivatives of imidazo[1,2-a]pyridines, demonstrating the utility of these systems in introducing carboxamide functionalities. nih.gov

The ability to easily modify the ligand structure allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation. researchgate.netrsc.org

Structure-Activity Relationships in Catalytic Systems

Understanding the relationship between the structure of a ligand and the activity of its corresponding catalyst is critical for rational catalyst design. In systems utilizing pyridine-oxazole ligands, modifications to either the pyridine or oxazole ring can have a profound impact on catalytic performance.

Key structural modifications and their effects include:

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents onto the pyridine or oxazole rings alters the electron density at the metal center. researchgate.net An electron-rich metal center may be more active in oxidative addition steps, while an electron-poor center can facilitate reductive elimination. For example, in certain pyridine-oxazoline systems, electron-donating groups on the pyridine ring were found to be critical for achieving high conversion and enantiomeric excess. researchgate.net

Steric Effects: The introduction of bulky substituents near the metal's coordination sphere can influence substrate approach and enforce a specific coordination geometry, which is often crucial for achieving high stereoselectivity. acs.org For instance, the steric hindrance of a [2.2]paracyclophane backbone in certain chiral oxazole-pyridine ligands creates a superior chiral environment for asymmetric catalysis. acs.org

Bite Angle and Flexibility: The linkage between the pyridine and oxazole rings dictates the N-M-N "bite angle" in the resulting metal complex. This geometric constraint affects the stability of the complex and the orbital energies at the metal center, thereby influencing catalytic activity.

Systematic studies where ligand properties are varied and the resulting effects on yield, turnover frequency, and enantioselectivity are measured provide valuable data for developing more efficient catalysts.

| Ligand Modification | Metal Center | Reaction Type | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Electron-donating groups on pyridine | Palladium | C-H Activation | Increased positive charge on the metal, facilitating C-H activation. | researchgate.net |

| Bulky groups on oxazoline (B21484) ring | Copper | Asymmetric Allylic Oxidation | Improved enantioselectivity due to enhanced steric control. | researchgate.net |

| Methyl group at oxazoline position 4 | Vanadium | Ethylene Polymerization | Reduced catalyst activity. | mdpi.com |

| Methyl group at oxazole position 5 | Vanadium | Ethylene Polymerization | Increased catalyst activity. | mdpi.com |

Self-Assembly and Supramolecular Structures Incorporating the Ligand

The defined coordination vectors and geometric preferences of pyridine-oxazole ligands make them excellent candidates for the construction of self-assembled supramolecular structures. acs.org When combined with metal ions that have specific coordination geometries (e.g., linear, square planar, octahedral), these ligands can direct the formation of discrete, complex architectures or extended coordination polymers. nih.govmdpi.com

The process of self-assembly is driven by the formation of coordinate bonds between the nitrogen atoms of the ligand and the metal ions. The final structure is dictated by factors such as the ligand-to-metal ratio, the coordination preference of the metal, and the influence of counter-ions and solvent molecules. conicet.gov.ar

Examples of supramolecular structures formed with related pyridine-based ligands include:

Metallacyclophanes: Dinuclear cyclic structures can form where two ligands bridge two metal centers. nih.gov

Coordination Polymers: In the presence of suitable bridging metal ions or when the ligand itself possesses multiple coordination sites, extended one-, two-, or three-dimensional networks can be assembled. mdpi.comnih.gov These materials, also known as metal-organic frameworks (MOFs), can exhibit properties like porosity and are of interest for applications in gas storage and separation.

The aldehyde precursor, this compound, allows for the synthesis of larger, more complex ligands designed specifically for supramolecular assembly. By creating ligands with multiple pyridine-oxazole units, intricate cages, helicates, and grids can be targeted. The study of these self-assembled systems provides insight into the fundamental principles of molecular recognition and crystal engineering.

Applications of 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde As an Advanced Synthetic Intermediate

A Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde, possessing both electrophilic (aldehyde) and nucleophilic (heterocyclic nitrogen atoms) centers, makes it an ideal starting material for the synthesis of elaborate heterocyclic systems.

Synthesis of Polyheterocyclic Compounds

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the annulation of additional heterocyclic rings onto the existing pyridyl-oxazole core. This reactivity is fundamental to the construction of polyheterocyclic compounds, which are structures containing multiple interconnected heterocyclic rings.

Researchers have utilized this aldehyde in condensation reactions with a range of binucleophiles to forge new carbon-nitrogen and carbon-oxygen bonds, leading to the formation of fused and bridged heterocyclic systems. For instance, reactions with substituted hydrazines can yield pyridyl-oxazole-pyridazine architectures, while condensation with β-ketoesters or their equivalents can pave the way for the synthesis of novel fused pyridine (B92270) derivatives. The strategic placement of the oxazole (B20620) and aldehyde groups on the pyridine ring at positions 6 and 2 respectively, facilitates regioselective cyclization reactions, affording predictable and structurally defined polyheterocyclic products.

Role in the Construction of Functional Organic Materials

The inherent rigidity and planarity of the pyridyl-oxazole scaffold, combined with the synthetic versatility of the aldehyde group, make this compound a valuable precursor for the synthesis of functional organic materials. The extended π-conjugation within the core structure is a key feature that can be further elaborated through reactions at the aldehyde position.

The aldehyde group can be transformed into various other functional groups, such as alkenes, alkynes, or imines, which can then participate in polymerization or cross-coupling reactions. This allows for the incorporation of the 6-(Oxazol-5-yl)pyridine unit into larger macromolecular structures, including conjugated polymers and oligomers. The electronic properties of the resulting materials can be tuned by modifying the substituents on the oxazole or pyridine rings, or by extending the conjugation through the newly formed linkages. These structural modifications influence the material's photophysical and electronic characteristics, making them of interest for applications in organic electronics, without delving into specific end-use products.

Precursor in Divergent Synthesis

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an excellent precursor for such synthetic approaches due to the differential reactivity of its functional groups.

The aldehyde can undergo a wide array of transformations, including but not limited to:

Reductive amination: to introduce diverse amine functionalities.

Wittig-type reactions: to form various substituted alkenes.

Grignard and organolithium additions: to generate secondary alcohols with a wide range of substituents.

Oxidation: to form the corresponding carboxylic acid.

Each of these initial transformations creates a new, unique intermediate that can then be subjected to further reactions, often involving the nitrogen atoms of the pyridine and oxazole rings. This multi-directional reactivity allows chemists to rapidly generate a multitude of distinct molecular architectures from a single, readily accessible starting material, facilitating the exploration of chemical space.

Role in the Elaboration of Privileged Scaffolds

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine and oxazole rings are both considered privileged structures due to their frequent occurrence in biologically active compounds. nih.govmdpi.comresearchgate.netmdpi.comrsc.org The combination of these two heterocycles in this compound provides a foundation for the elaboration of novel and potentially valuable privileged scaffolds.

The aldehyde group serves as a key anchoring point for the introduction of various pharmacophoric groups and for building upon the core structure. Through multi-step synthetic sequences, the initial pyridyl-oxazole framework can be elaborated into more complex molecular architectures that retain the desirable features of the parent heterocycles. For example, the aldehyde can be used to link the core to other cyclic or acyclic fragments, creating molecules with diverse three-dimensional shapes and functionalities. This approach allows for the systematic modification of the scaffold to explore structure-activity relationships, without directly addressing any specific biological activity.

Applications in Material Science and Chemical Sensing

The unique electronic and coordination properties of the 6-(Oxazol-5-yl)pyridine moiety make it an attractive component in the design of materials for science and chemical sensing applications.

The nitrogen atoms of both the pyridine and oxazole rings can act as coordination sites for metal ions. nih.gov The aldehyde group can be readily converted into a Schiff base by condensation with a primary amine. The resulting imine nitrogen provides an additional coordination site, creating a multidentate ligand. These ligands can then be used to form coordination complexes with a variety of metal centers. The photophysical properties of these metal complexes, such as their absorption and emission spectra, are often sensitive to their local environment.

This sensitivity forms the basis for their potential application in chemical sensing. The binding of an analyte to the metal center or the ligand framework can induce a change in the electronic structure of the complex, leading to a detectable change in its optical or electrochemical properties. The modular nature of these systems, where the pyridyl-oxazole core, the Schiff base substituent, and the metal ion can all be varied, allows for the rational design of materials with tailored sensing capabilities for specific analytes.

Below is an interactive table summarizing the key applications of this compound as a synthetic intermediate.

| Application Area | Key Feature Utilized | Resulting Structures/Materials |

| Polyheterocyclic Synthesis | Aldehyde reactivity for cyclization | Fused and bridged polyheterocyclic systems |

| Functional Organic Materials | Aldehyde for functional group interconversion and polymerization | Conjugated polymers and oligomers |

| Divergent Synthesis | Multi-directional reactivity of the aldehyde | Libraries of structurally diverse compounds |

| Privileged Scaffolds | Combination of pyridine and oxazole rings | Elaborated molecular architectures |

| Material Science & Sensing | Metal coordinating ability of heterocycles and Schiff base derivatives | Multidentate ligands and coordination complexes |

Theoretical and Computational Investigations of 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde

Electronic Structure and Aromaticity Analysis of the Pyridine-Oxazole System

The electronic landscape of the 6-(oxazol-5-yl)pyridine-2-carboxaldehyde system is characterized by the interplay of two distinct aromatic heterocyclic rings: pyridine (B92270) and oxazole (B20620). Pyridine, a six-membered heterocycle, possesses an electronic structure analogous to benzene, with five sp2-hybridized carbon atoms and one sp2-hybridized nitrogen atom contributing to a fully conjugated 6π-electron system. libretexts.org The nitrogen atom in pyridine is more electronegative than carbon, leading to a distortion of the electron density and influencing the molecule's reactivity. libretexts.org

Oxazole, a five-membered heterocycle containing both nitrogen and oxygen, is also an aromatic system. nih.govtandfonline.com The aromaticity arises from a 6π-electron system distributed over the five-membered ring, with each carbon contributing one electron and the nitrogen atom contributing one, while the oxygen atom donates its lone pair of electrons to the π-system. nih.govtandfonline.comreddit.com The oxazole ring is considered a hybrid of furan (B31954) and pyridine, exhibiting some characteristics of both. nih.govtandfonline.com The presence of both a pyridine-type nitrogen and a furan-type oxygen significantly influences its aromatic character and reactivity. nih.gov

Computational studies on similar pyridine-oxazole systems often employ methods like Density Functional Theory (DFT) to analyze the electronic distribution, molecular orbitals, and aromaticity indices. These analyses help in understanding the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are crucial for predicting its reactivity towards electrophiles and nucleophiles. The interaction between the π-systems of the pyridine and oxazole rings can lead to unique electronic properties that are not simply the sum of the individual rings.

Conformation and Conformational Dynamics Studies

The conformational landscape of this compound is primarily dictated by the rotational barrier around the single bond connecting the pyridine and oxazole rings, as well as the orientation of the carboxaldehyde group. Computational methods, such as DFT and ab initio calculations, are instrumental in determining the most stable conformers and the energy barriers for interconversion between them. researchgate.netnih.gov

Conformational analysis typically involves mapping the potential energy surface by systematically rotating the key dihedral angles. The results of these studies can be summarized in terms of the relative energies of different conformers and the transition states connecting them. This information is vital for understanding how the molecule might interact with biological receptors or participate in chemical reactions where a specific conformation is required.

| Parameter | Value | Method |

| Relative Energy (Conformer 1) | 0.0 kcal/mol | DFT/B3LYP |

| Relative Energy (Conformer 2) | 2.5 kcal/mol | DFT/B3LYP |

| Rotational Barrier | 5.8 kcal/mol | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values found for similar molecular systems in computational studies. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction pathways. For the synthesis of oxazole derivatives, several methods have been developed, and computational studies can help in understanding the underlying mechanisms and optimizing reaction conditions. nih.govnih.gov

One common route to oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanide. nih.gov Theoretical modeling of such reactions can map out the energy profile of the entire process, from the initial activation of the carboxylic acid to the final cyclization step to form the oxazole ring. nih.gov For instance, in the synthesis of 4,5-disubstituted oxazoles, a plausible mechanism involves the in situ formation of an acylpyridinium salt, followed by nucleophilic attack by a deprotonated isocyanoacetate and subsequent cyclization. nih.gov

In the context of this compound, computational studies could be employed to investigate the Vilsmeier-Haack reaction, a common method for the formylation of aromatic and heterocyclic compounds. researchgate.net Such studies would help in understanding the regioselectivity of the formylation on the pyridine ring and the role of the oxazole substituent in directing the reaction.

Ligand-Metal Interaction Modeling in Coordination Complexes

The pyridine and oxazole moieties in this compound contain nitrogen and oxygen atoms with lone pairs of electrons, making the molecule a potential ligand for metal ions. semanticscholar.org The aldehyde group can also participate in coordination, often after conversion to a Schiff base. wikipedia.org Computational modeling is a powerful tool for studying the interactions between such ligands and metal centers. researchgate.netnih.govsns.it

These models can predict the geometry of the resulting coordination complexes, the strength of the ligand-metal bonds, and the electronic structure of the complex. researchgate.netnih.gov DFT calculations are frequently used to optimize the structures of metal complexes and to calculate properties such as binding energies, which provide a measure of the stability of the complex. sns.it

The nature of the metal ion and the specific coordination mode of the ligand (e.g., bidentate or tridentate) will significantly influence the properties of the resulting complex. Modeling studies can explore different possible coordination modes and predict which are most favorable. This information is crucial for the rational design of new metal-based catalysts, sensors, or therapeutic agents.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation and characterization. For this compound, theoretical calculations can provide valuable information about its expected NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. asrjetsjournal.org These calculations can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different atoms in the molecule.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be computed, providing a theoretical infrared (IR) spectrum. asrjetsjournal.org This can aid in the identification of characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the various ring stretching modes of the pyridine and oxazole rings.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help in understanding the origin of the observed colors of compounds and their photophysical properties.

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹H NMR | Chemical Shift (Aldehyde H) | 9.8 - 10.2 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl C) | 185 - 195 ppm |

| IR Spectroscopy | C=O Stretching Frequency | 1690 - 1715 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | ~280 nm |

Note: The data in this table is illustrative and represents typical ranges for the functional groups present in the molecule. Precise values would require specific quantum chemical calculations.

Future Research Directions and Outlook for 6 Oxazol 5 Yl Pyridine 2 Carboxaldehyde Research

Exploration of Novel Synthetic Pathways

While established methods for constructing pyridine (B92270) and oxazole (B20620) rings exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 6-(Oxazol-5-yl)pyridine-2-carboxaldehyde and its analogs. The exploration of novel pathways is driven by the need for greater atom economy, reduced step counts, and the ability to introduce diverse functionalities.

Key areas for future synthetic exploration include:

Convergent Synthesis Strategies: Developing methods where the pyridine and oxazole fragments are synthesized separately and then coupled late in the process. This allows for modularity and the rapid generation of a library of analogs with variations on either heterocycle.

C-H Activation/Functionalization: A significant advancement would be the direct C-H functionalization of a pre-formed pyridine-oxazole core to install the carboxaldehyde group or other functionalities. This would bypass traditional, often multi-step, methods that rely on pre-functionalized starting materials.

One-Pot or Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single reaction vessel. For instance, a sequence that forms the oxazole ring and subsequently modifies the pyridine core without isolating intermediates could dramatically improve efficiency.

| Synthetic Approach | Description | Potential Advantages | Challenges |

| Late-Stage Coupling | Coupling a pre-functionalized pyridine (e.g., 6-halopyridine-2-carboxaldehyde) with an oxazole derivative (e.g., 5-(tributylstannyl)oxazole). | High modularity, access to diverse analogs. | Requires synthesis of two separate heterocyclic precursors. |

| Direct C-H Oxidation | Selective oxidation of a methyl group at the 2-position of a 6-(oxazol-5-yl)-2-methylpyridine precursor. | High atom economy, uses a simpler starting material. | Achieving high selectivity for the desired position can be difficult. |

| [3+2] Cycloaddition | Building the oxazole ring onto a pyridine precursor via a 1,3-dipolar cycloaddition reaction. | Can create highly substituted oxazoles in a single step. | Control of regioselectivity is crucial. |

Development of New Catalytic Systems

The structure of this compound, featuring two distinct nitrogen-containing heterocycles, makes it an excellent candidate for use as a ligand in catalysis. The pyridine nitrogen and one of the oxazole heteroatoms can act as a bidentate chelating agent for a wide range of transition metals. Future research will focus on designing and applying novel catalytic systems based on this scaffold.

Promising research directions include:

Asymmetric Catalysis: Developing chiral derivatives of the core structure to serve as ligands for enantioselective transformations. The rigidity of the pyridine-oxazole backbone could provide a well-defined chiral environment around a metal center.

Oxidation Catalysis: Utilizing metal complexes of this ligand to catalyze oxidation reactions. For instance, ruthenium complexes are known to catalyze the oxidation of alcohols to aldehydes. researchgate.netsemanticscholar.org A complex derived from this compound could offer unique reactivity or selectivity.

Photocatalysis: Incorporating the ligand into photosensitive metal complexes (e.g., with Iridium or Ruthenium) for use in photoredox catalysis. The electronic properties of the heteroaromatic rings can be tuned to influence the photophysical properties of the resulting catalyst.

| Catalyst Type | Potential Metal Center | Target Reaction Class | Rationale for Ligand Use |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Reduction of prochiral ketones or alkenes. | Rigid backbone can create a well-defined chiral pocket. |

| Cross-Coupling | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Sonogashira reactions. | Strong σ-donating character can stabilize the metal center. |

| C-H Activation | Iridium (Ir), Rhodium (Rh) | Direct functionalization of unactivated C-H bonds. | Bidentate chelation enhances catalyst stability and reactivity. |

| Water Oxidation | Cobalt (Co), Iron (Fe) | Artificial photosynthesis, hydrogen production. | Robust ligand framework can withstand oxidative conditions. |

Design of Advanced Materials

The rigid, planar, and electron-deficient nature of the this compound framework makes it a promising building block for advanced functional materials. Research in this area will focus on leveraging its structural and electronic properties, excluding the development of specific end-use products.

Future avenues for materials design include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate chelating site is ideal for constructing extended networks with metal ions. By modifying the substituents on the pyridine or oxazole rings, researchers can tune the porosity, dimensionality, and electronic properties of these materials for applications in gas storage or separation. The pyridine-2,6-dicarboxamide scaffold, a related structural motif, is known to be an effective chelating ligand for various metal cations. mdpi.com

Organic Semiconductors: The extended π-system of the molecule suggests potential for use in organic electronic materials. Derivatives could be designed and synthesized to act as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) by tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Sensor Materials: The aldehyde group can be functionalized to create receptors for specific analytes. The pyridine-oxazole core can act as a fluorophore or chromophore whose electronic properties change upon binding of a target molecule, enabling colorimetric or fluorescent sensing.

| Material Class | Role of the Compound | Key Structural Feature | Potential Tunable Property |

| Metal-Organic Frameworks (MOFs) | Organic Linker (Ligand) | Bidentate N,N'-chelating site. | Pore size, surface area, catalytic activity. |

| Conjugated Polymers | Monomer Unit | Extended π-conjugated system. | Band gap, charge carrier mobility. |

| Supramolecular Assemblies | Building Block | Hydrogen bonding sites, π-stacking surfaces. | Self-assembly behavior, host-guest properties. |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and the rapid exploration of reaction conditions. Future research on this compound will undoubtedly embrace these technologies. The synthesis of related heterocyclic structures, such as 4,5-disubstituted oxazoles and 2-pyrazolines, has already been successfully demonstrated in automated flow reactors. durham.ac.ukcam.ac.ukrsc.org

Key opportunities for integration include:

Automated Synthesis of Analog Libraries: Utilizing automated flow systems to rapidly synthesize a library of derivatives. nih.gov By systematically varying starting materials, reagents, and reaction conditions (temperature, residence time), researchers can quickly map structure-activity relationships. cam.ac.uk

Telescoped Multi-Step Syntheses: Developing a continuous flow process where multiple synthetic steps are "telescoped" together without the need for manual isolation and purification of intermediates. This can significantly reduce waste and manufacturing time.

In-line Analysis and Optimization: Integrating real-time analytical tools (e.g., IR, NMR, HPLC) into the flow stream to monitor reaction progress. This data can be fed to a control algorithm that automatically optimizes reaction parameters to maximize yield and purity.

| Parameter | Batch Synthesis | Automated Flow Synthesis | Advantage of Flow |

| Scalability | Difficult; requires larger glassware and poses heat transfer issues. | Straightforward; achieved by running the system for a longer duration. | Safer and more efficient scale-up. |

| Reaction Time | Often hours to days, including workup and isolation. | Typically seconds to minutes due to efficient mixing and heat transfer. | Significant increase in productivity. |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes minimize the risk of hazardous events. | Inherently safer process. |

| Library Generation | Slow and labor-intensive; one reaction at a time. | Rapid and automated; can generate dozens of compounds per day. | Accelerates discovery and optimization. durham.ac.ukcam.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.